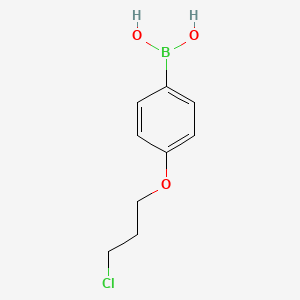
5-(Trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid
描述
5-(Trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound characterized by the presence of a trifluoromethyl group attached to a triazole ring
Synthetic Routes and Reaction Conditions:
Huisgen Cycloaddition: One common method involves the [3+2] cycloaddition of azides with alkynes, often catalyzed by copper(I) salts.
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl sulfates or trifluoromethyl iodide under specific conditions.
Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes for large-scale synthesis, ensuring high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The carboxylic acid group can be oxidized to produce derivatives such as esters or amides.
Reduction: Reduction reactions can be performed to convert the triazole ring into other functional groups.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromic acid.
Reduction: Lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.
Major Products Formed:
Esters and Amides: From oxidation reactions.
Hydroxylamines and Amines: From reduction reactions.
Substituted Triazoles: From substitution reactions.
科学研究应用
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions. Medicine: Industry: Utilized in the production of materials with specific properties, such as enhanced thermal stability and chemical resistance.
作用机制
The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances binding affinity and selectivity, while the triazole ring can participate in hydrogen bonding and other interactions.
相似化合物的比较
1H-1,2,3-triazole-4-carboxylic acid: Lacks the trifluoromethyl group.
5-(Trifluoromethyl)uracil: Similar structure but with a uracil base instead of a triazole ring.
Uniqueness: The presence of the trifluoromethyl group in 5-(Trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid imparts unique chemical and physical properties, such as increased electronegativity and stability, distinguishing it from similar compounds.
属性
IUPAC Name |
5-(trifluoromethyl)-2H-triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F3N3O2/c5-4(6,7)2-1(3(11)12)8-10-9-2/h(H,11,12)(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUDUCYMVMGREMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NNN=C1C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
862112-25-2 | |
| Record name | 5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


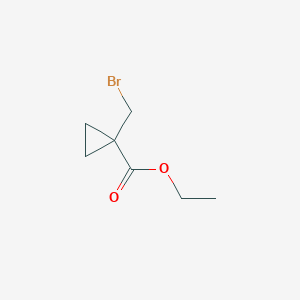

![2-{2-Oxa-6-azaspiro[3.3]heptan-6-yl}ethan-1-ol](/img/structure/B1428522.png)

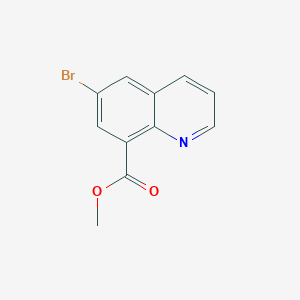
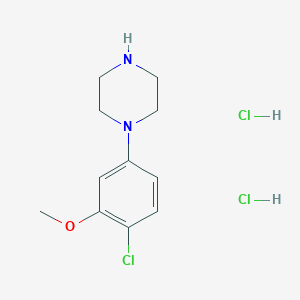
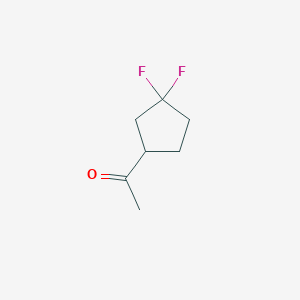

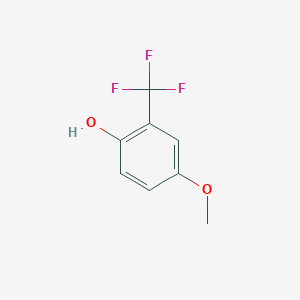
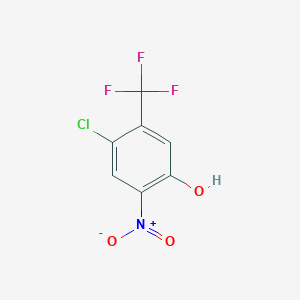
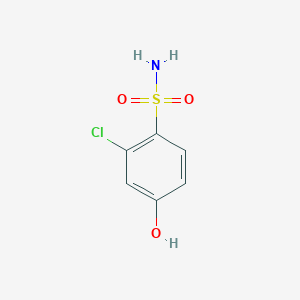

![Methyl octahydrocyclopenta[c]pyrrole-3a-carboxylate](/img/structure/B1428542.png)
